molecular formula C16H25N3O2S B2779457 N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide CAS No. 1019099-94-5

N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide

Cat. No.: B2779457
CAS No.: 1019099-94-5
M. Wt: 323.46
InChI Key: ZXZPOBTXFMAOAV-UHFFFAOYSA-N
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Description

N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core substituted at position 2 with a tert-butyl group and at position 3 with a cyclohexanecarboxamide moiety. The 5-oxido group (likely a sulfoxide or sulfone) introduces polarity to the structure.

Properties

IUPAC Name

N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O2S/c1-16(2,3)19-14(12-9-22(21)10-13(12)18-19)17-15(20)11-7-5-4-6-8-11/h11H,4-10H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXZPOBTXFMAOAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=C2CS(=O)CC2=N1)NC(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide is a novel compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, drawing on diverse research findings.

1. Structural Characteristics

The compound's molecular formula is C16H22N4O3SC_{16}H_{22}N_{4}O_{3}S, featuring a thieno[3,4-c]pyrazole ring system fused with a cyclohexanecarboxamide moiety. The presence of the tert-butyl group enhances its lipophilicity, which is critical for biological activity.

2. Synthesis

The synthesis of this compound typically involves multi-step chemical reactions:

  • Formation of the Thieno[3,4-c]pyrazole Core : This can be achieved through cyclization reactions involving thioketones and hydrazines.
  • Attachment of the Cyclohexanecarboxamide : The cyclohexanecarboxylic acid derivative is introduced via amide coupling reactions.

3.1 Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance:

  • Antifungal Activity : Studies have shown that derivatives of thieno[3,4-c]pyrazoles possess antifungal properties against strains such as Trichophyton mentagrophytes and Candida albicans .
CompoundMIC (µg/mL)Activity Type
Compound A6.25Antimycobacterial
Compound B15.62Antifungal

3.2 Anticancer Potential

The compound's structure suggests potential anticancer activity. Similar pyrazole derivatives have demonstrated cytotoxic effects against various cancer cell lines:

  • Mechanism of Action : The anticancer effects may involve the induction of apoptosis through reactive oxygen species (ROS) generation and inhibition of key signaling pathways involved in cell proliferation .

4. Case Studies

A few notable studies highlight the biological efficacy of compounds related to this structure:

  • Study on Antimycobacterial Activity : A series of substituted pyrazoles were evaluated for their activity against Mycobacterium tuberculosis, with some exhibiting MIC values comparable to established drugs .
  • Cytotoxicity in Cancer Cells : Research on benzimidazole derivatives—structurally similar compounds—indicated significant cytotoxicity against human breast adenocarcinoma MCF-7 cells .

5. Conclusion

This compound presents a promising avenue for further research due to its unique structural features and potential biological activities. Future studies should focus on elucidating its mechanisms of action and exploring its therapeutic applications across various diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

The most structurally analogous compound identified is N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide (CAS No. 958587-50-3, referred to as Compound A hereafter). Below is a detailed comparison:

Structural Differences

  • Position 2 Substituent: Target Compound: tert-butyl (C₄H₉), a bulky, non-polar aliphatic group. Compound A: 4-methoxyphenyl (C₆H₄-OCH₃), an aromatic group with a polar methoxy substituent.
  • The 4-methoxyphenyl group introduces aromaticity, polarity, and opportunities for hydrogen bonding via the methoxy oxygen.

Physicochemical Properties

Property Target Compound Compound A
Molecular Formula C₁₆H₂₅N₃O₂S* C₁₉H₂₃N₃O₃S
Molecular Weight (g/mol) ~323.5* 373.5
H-Bond Donors 1 1
H-Bond Acceptors 4* 5
Key Substituent tert-butyl (C₄H₉) 4-methoxyphenyl (C₇H₇O)
Calculated LogP (Estimated) ~3.2 (higher lipophilicity) ~2.5 (moderate lipophilicity)

*Estimated based on structural adjustments from Compound A.

Implications of Structural Variations

  • Solubility : Compound A’s 4-methoxyphenyl group likely improves aqueous solubility compared to the tert-butyl analog due to increased polarity.
  • Binding Interactions : The aromatic ring in Compound A may engage in π-π stacking with protein targets, whereas the tert-butyl group in the target compound could favor hydrophobic binding pockets.

Research Findings (Compound A)

Its structural features align with kinase inhibitors or anti-inflammatory agents, though specific activity data remain undisclosed.

Q & A

Q. How can researchers optimize the synthetic yield of this compound?

Methodological Answer:

  • Solvent Selection: Use anhydrous solvents (e.g., tetrahydrofuran, THF) to prevent hydrolysis of reactive intermediates during cyclization or functionalization steps .
  • Catalyst Use: Employ transition-metal catalysts (e.g., Pd or Cu-based) to enhance regioselectivity in cross-coupling reactions .
  • Reaction Monitoring: Track progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate intermediates and minimize side products .
  • Temperature Control: Maintain precise temperatures (e.g., 0–5°C for acid-sensitive steps) to stabilize reactive species .

Q. What analytical techniques are critical for characterizing purity and structural integrity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR to confirm substituent positions and detect impurities (>95% purity threshold) .
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular weight and isotopic patterns .
  • X-ray Crystallography: Resolve 3D conformation of the thieno[3,4-c]pyrazole core to inform reactivity studies .
  • HPLC with UV/Vis Detection: Quantify purity and identify degradation products under stressed conditions (e.g., heat, light) .

Q. How should researchers assess the compound’s stability under varying storage conditions?

Methodological Answer:

  • Accelerated Stability Testing: Store samples at 40°C/75% relative humidity for 4 weeks and analyze degradation via HPLC .
  • Light Sensitivity: Expose to UV light (254 nm) for 48 hours to assess photolytic decomposition .
  • Solvent Compatibility: Test solubility and stability in DMSO, ethanol, and aqueous buffers (pH 4–9) for biological assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:

  • Orthogonal Assays: Compare results from enzymatic inhibition assays (e.g., fluorescence-based) with cell viability assays (e.g., MTT) to distinguish direct target engagement from off-target effects .
  • Batch Analysis: Replicate studies using independently synthesized batches to rule out synthetic variability .
  • Data Normalization: Control for experimental variables (e.g., cell line passage number, serum batch) using standardized protocols .

Q. What methodological approaches elucidate reaction mechanisms involving the thieno[3,4-c]pyrazole core?

Methodological Answer:

  • Kinetic Isotope Effects (KIE): Use deuterated analogs to identify rate-determining steps in nucleophilic substitution or oxidation reactions .
  • Computational Modeling: Apply density functional theory (DFT) to map transition states and predict regioselectivity in cycloaddition reactions .
  • In Situ Spectroscopy: Monitor reactions via FT-IR or Raman spectroscopy to detect transient intermediates .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

Methodological Answer:

  • Positional Scanning: Synthesize derivatives with substituents at the tert-butyl or cyclohexanecarboxamide positions to assess steric/electronic effects .
  • Biological Profiling: Test analogs against a panel of kinase or GPCR targets to identify selectivity trends .
  • Free-Wilson Analysis: Quantify contributions of individual functional groups to biological activity using multivariate regression .

Q. What strategies mitigate challenges in crystallizing this compound for X-ray studies?

Methodological Answer:

  • Solvent Screening: Use vapor diffusion with mixed solvents (e.g., DCM/hexane) to induce slow nucleation .
  • Co-Crystallization: Add small-molecule additives (e.g., crown ethers) to stabilize lattice packing .
  • Temperature Gradients: Gradually cool saturated solutions from 50°C to 4°C to grow single crystals .

Data Contradiction Analysis

Q. How should researchers address discrepancies in synthetic yields reported across studies?

Methodological Answer:

  • Reaction Parameter Audit: Compare solvent purity, catalyst loading, and inert atmosphere integrity (e.g., argon vs. nitrogen) .
  • Intermediate Characterization: Use LC-MS to identify unaccounted byproducts (e.g., oxidized or dimerized species) .
  • Statistical Design of Experiments (DoE): Apply factorial designs to isolate critical variables (e.g., temperature, stoichiometry) affecting yield .

Experimental Design Guidelines

Q. What frameworks link mechanistic hypotheses to experimental validation?

Methodological Answer:

  • Retrosynthetic Analysis: Deconstruct the compound into modular fragments (e.g., thieno[3,4-c]pyrazole, cyclohexanecarboxamide) to prioritize synthetic routes .
  • Hypothesis-Driven Workflows: Align kinetic studies with computational predictions to validate proposed reaction pathways .
  • Peer Review Protocols: Pre-register experimental designs to reduce bias in data interpretation .

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